molecular formula C7H4BBrClF3O2 B1387616 (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid CAS No. 1310403-90-7

(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid

Cat. No. B1387616
CAS RN: 1310403-90-7
M. Wt: 303.27 g/mol
InChI Key: PAQZALHPMXHSTK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid, also known as 5-Bromo-2-chloro-3-TFMPBA, is a boronic acid derivative that has been used in various scientific applications, including organic synthesis, medicinal chemistry, and biochemistry. It is a useful reagent for the synthesis of various compounds and can be used in a variety of catalytic reactions.

Scientific Research Applications

(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acidloro-3-TFMPBA has been used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as it can be used to form various compounds. It is also used as a catalyst in a variety of catalytic reactions, including Suzuki-Miyaura cross-coupling reactions. Additionally, it has been used in medicinal chemistry, as it has been used to synthesize a variety of pharmaceutical compounds. Finally, it has been used in biochemistry, as it can be used to synthesize a variety of biologically active compounds.

Advantages and Limitations for Lab Experiments

(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acidloro-3-TFMPBA has a number of advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, it is relatively inexpensive and can be easily synthesized. However, there are also some limitations, such as its instability in aqueous solutions and its propensity to form boronic ester intermediates, which can be difficult to remove.

Future Directions

There are a number of potential future directions for the use of (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acidloro-3-TFMPBA. One potential direction is the development of more efficient synthesis methods, which could reduce the cost and increase the efficiency of the synthesis process. Additionally, further research into its biochemical and physiological effects could lead to the development of new pharmaceutical compounds. Finally, further research into its mechanism of action could lead to the development of new catalytic reactions.

Biochemical Analysis

Biochemical Properties

(5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic groups. This interaction is crucial in enzyme inhibition studies, where this compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, this compound can interact with nucleophilic sites on DNA or RNA, potentially affecting gene expression and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites. The interaction with enzymes such as kinases and phosphatases can modulate the phosphorylation states of metabolic intermediates, thereby influencing overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its interaction with target biomolecules and modulate its biochemical effects .

properties

IUPAC Name

[5-bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrClF3O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQZALHPMXHSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C(F)(F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659399
Record name [5-Bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310403-90-7
Record name [5-Bromo-2-chloro-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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